molecular formula C10H16ClN3O2 B13495304 Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13495304
M. Wt: 245.70 g/mol
InChI Key: CBYWDUIPNHIGMT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, along with an amino and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine derivatives with β-ketoesters or diketones.

    Amino and Ester Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thiol-substituted pyrazole derivatives

    Oxidation: Oxidized pyrazole derivatives

    Reduction: Reduced pyrazole derivatives

    Hydrolysis: Carboxylic acid derivatives

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and amino groups on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H16ClN3O2/c1-6-9(11)7(2)14(13-6)5-4-8(12)10(15)16-3/h8H,4-5,12H2,1-3H3

InChI Key

CBYWDUIPNHIGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C(=O)OC)N)C)Cl

Origin of Product

United States

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